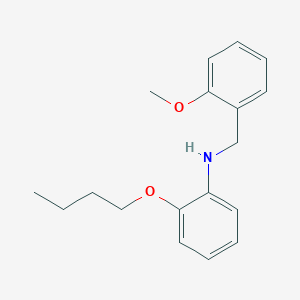![molecular formula C14H19N B1385667 2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 4562-80-5](/img/structure/B1385667.png)
2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Übersicht
Beschreibung
“2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C14H19N . It is a type of spirocyclic compound, which means it has two rings sharing the same atom .
Synthesis Analysis
The synthesis of spirocyclic compounds like “2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” often involves reactions with different carbon electrophiles and nitrogen nucleophiles . Electrocatalytic cascade assembly has been used in the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of “2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” is characterized by two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
Spirocyclic compounds like “2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” can react with N-, O-, S-, and C-nucleophiles in the presence of MnO2 to give the corresponding mono- or disubstituted 2H-azabenzimidazoles .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Spiro compounds like 2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] have been synthesized for testing their biological activities. For instance, Shirai, Yashiro, and Sato (1969) reported the synthesis of a related spiro compound which exhibited considerably lower anti-cholinesterase activity compared to galanthamine (Shirai, H., Yashiro, T., & Sato, T., 1969).
- Yashiro, Yamada, and Shirai (1975) also synthesized a spiro compound similar to 2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] to examine its biological activity (Yashiro, T., Yamada, K., & Shirai, H., 1975).
Chemical Transformations
- Soriano-garcia et al. (2000) synthesized a compound from 2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] and detailed its X-ray structure, indicating its potential use in the synthesis of tricyclic systems (Soriano-garcia, M., Henao-Martínez, J. A., Palma, A., & Kpuznetsov, V. V., 2000).
Application in Antitumor and Antidepressant Research
- Markosyan et al. (2014) explored the synthesis of spiro compounds related to 2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] and their anti-monoamine oxidase and antitumor properties, indicating potential applications in cancer and mental health research (Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S., 2014).
Advancements in Chemical Synthesis Techniques
- Kuznetsov et al. (1991) investigated the synthesis of tetrahydrospiro[quinoline-2-cycloalkanes], a category to which 2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] belongs, demonstrating advancements in chemical synthesis techniques (Kuznetsov, V., Aliev, A., Pal'ma, A., Varlamov, A., & Prostakov, N. S., 1991).
Wirkmechanismus
Target of Action
Similar compounds have shown evidence of anti-proliferative activity , suggesting potential targets could be involved in cell proliferation pathways.
Mode of Action
It’s plausible that it interacts with its targets to induce changes that affect cell proliferation, given the observed anti-proliferative activity of similar compounds .
Biochemical Pathways
Based on the anti-proliferative activity of similar compounds , it can be inferred that the compound may influence pathways related to cell growth and division.
Result of Action
Similar compounds have demonstrated anti-proliferative activity , suggesting that this compound may also have potential effects on cell growth and division.
Biochemische Analyse
Biochemical Properties
2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain isoquinoline alkaloids, which are known to exhibit a range of biological activities. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic functions .
Cellular Effects
The effects of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant changes in cellular activities, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the biosynthesis and degradation of isoquinoline alkaloids, thereby influencing their levels in the cell .
Transport and Distribution
The transport and distribution of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization is essential for its interactions with biomolecules and its role in cellular processes .
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-8-14(9-5-1)11-15-10-12-6-2-3-7-13(12)14/h2-3,6-7,15H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIHJHIQMUFKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)

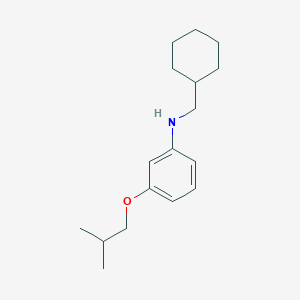
![3-Butoxy-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1385588.png)
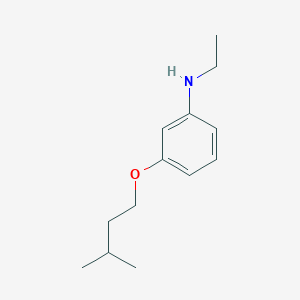
![N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385591.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)
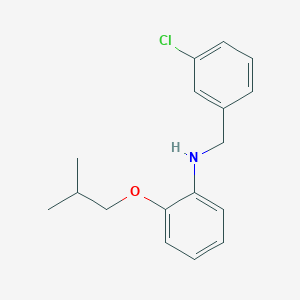
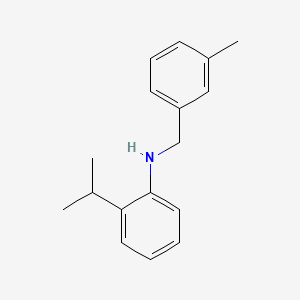
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)
